Cas no 1640-87-5 (2-[(pyrimidin-4-yl)amino]ethan-1-ol)

2-[(Pyrimidin-4-yl)amino]ethan-1-ol is a versatile heterocyclic compound featuring a pyrimidine core linked to an ethanolamine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its utility in nucleophilic substitution and condensation reactions. Its pyrimidine scaffold is particularly relevant in medicinal chemistry, serving as a key building block for biologically active molecules, including kinase inhibitors and antiviral agents. The compound’s balanced polarity ensures moderate solubility in both organic and aqueous solvents, facilitating its use in diverse synthetic applications. Its stability under standard conditions further supports its role in multi-step synthetic pathways.
2-[(pyrimidin-4-yl)amino]ethan-1-ol structure
1640-87-5 structure
Product Name:2-[(pyrimidin-4-yl)amino]ethan-1-ol
CAS No:1640-87-5
MF:C6H9N3O
MW:139.155160665512
MDL:MFCD14605561
CID:117909
PubChem ID:20230159
Update Time:2025-06-07

2-[(pyrimidin-4-yl)amino]ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-(4-pyrimidinylamino)-
    • Ethanol, 2-(4-pyrimidinylamino)- (7CI,8CI,9CI)
    • 2-[(pyrimidin-4-yl)amino]ethan-1-ol
    • 2-(4-Pyrimidinylamino)ethanol
    • 1640-87-5
    • BAA64087
    • SCHEMBL22110996
    • EN300-256174
    • DTXSID601307815
    • AKOS010503859
    • 2-(pyrimidin-4-ylamino)ethanol
    • SB56997
    • MDL: MFCD14605561
    • Inchi: 1S/C6H9N3O/c10-4-3-8-6-1-2-7-5-9-6/h1-2,5,10H,3-4H2,(H,7,8,9)
    • InChI Key: GGEXXPZCSMYNDH-UHFFFAOYSA-N
    • SMILES: OCCNC1C=CN=CN=1

Computed Properties

  • Exact Mass: 139.07467
  • Monoisotopic Mass: 139.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • PSA: 58.04

2-[(pyrimidin-4-yl)amino]ethan-1-ol Pricemore >>

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